Azilsartan medoxomil monopotassium
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Overview
Description
Azilsartan medoxomil monopotassium is a prodrug that belongs to the class of angiotensin II receptor blockers. It is primarily used for the treatment of hypertension. Upon administration, it is hydrolyzed to azilsartan, which selectively antagonizes the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azilsartan medoxomil monopotassium involves several steps. The key intermediate, azilsartan, is synthesized through a series of reactions including the formation of a biphenyl moiety and subsequent cyclization to form the benzimidazole ring. The final step involves the esterification of azilsartan with medoxomil to form azilsartan medoxomil, which is then converted to its monopotassium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Azilsartan medoxomil monopotassium undergoes hydrolysis to release the active azilsartan. It is stable under acidic and neutral conditions but shows significant degradation under oxidative conditions .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Hydrolysis: Azilsartan.
Oxidation: Degraded products of azilsartan.
Scientific Research Applications
Azilsartan medoxomil monopotassium has several scientific research applications:
Chemistry: Used as a model compound to study the stability and degradation of angiotensin II receptor blockers.
Biology: Investigated for its effects on cellular pathways related to blood pressure regulation.
Medicine: Extensively studied for its efficacy in treating hypertension and potential off-label uses in heart failure and myocardial infarction
Industry: Used in the formulation of antihypertensive medications.
Mechanism of Action
Azilsartan medoxomil monopotassium exerts its effects by blocking the angiotensin II type 1 receptor. This prevents angiotensin II from binding to the receptor, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular target is the angiotensin II type 1 receptor, and the pathway involves inhibition of the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Olmesartan
- Candesartan
Comparison: Azilsartan medoxomil monopotassium has a higher affinity for the angiotensin II type 1 receptor compared to other angiotensin II receptor blockers. It also has a longer duration of action and a more potent blood pressure-lowering effect .
This compound stands out due to its unique chemical structure, which allows for better receptor binding and prolonged therapeutic effects, making it a valuable option in the treatment of hypertension .
Properties
Molecular Formula |
C30H23KN4O8 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-4-aza-2-azanidacyclopent-3-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 |
InChI Key |
IHWFKDWIUSZLCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)O[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
Origin of Product |
United States |
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